![molecular formula C13H9NO3 B2508745 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde CAS No. 209863-08-1](/img/structure/B2508745.png)
3'-Nitro[1,1'-biphenyl]-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nitro-substituted carbaldehydes and their derivatives is a topic of significant interest in organic chemistry due to their potential applications in various fields. In the context of 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde, while the specific compound is not directly mentioned, related research provides insights into the synthesis of similar compounds. For instance, the synthesis of 3-, 4-, and 5-nitro-2-pyridinecarbaldehyde 2-pyridylhydrazones has been reported, which involves the preparation of hydrazones that react with metal ions to form complexes . Additionally, a metal-free synthesis method for 1H-indole-2-carbaldehydes using N-iodosuccinimide-mediated cyclization has been described, which is operationally straightforward and yields good results . These methods could potentially be adapted for the synthesis of 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde by applying similar principles and reagents.
Molecular Structure Analysis
The molecular structure of nitro-substituted carbaldehydes is characterized by the presence of a nitro group and a formyl group attached to an aromatic system. The presence of these functional groups significantly influences the reactivity and properties of the molecule. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile that reacts regioselectively with various nucleophiles . This suggests that the molecular structure of 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde would also exhibit electrophilic characteristics, allowing for selective reactions at specific positions on the aromatic ring.
Chemical Reactions Analysis
The reactivity of nitro-substituted carbaldehydes with nucleophiles and their ability to undergo various chemical transformations is well-documented. For instance, 3-(4-Nitrophenyl)bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde can be reduced to form aminophenyl derivatives and can undergo photoinitiated isomerizations . Similarly, the synthesis of 2-nitroindoles from o-nitrobenzaldehydes involves a key step of thermolysis, which could be relevant to the chemical reactions that 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde might undergo . These studies indicate that the compound could participate in a variety of chemical reactions, including reductions, isomerizations, and nucleophilic substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted carbaldehydes are influenced by the nitro and aldehyde groups. These compounds typically exhibit high reactivity due to the electron-withdrawing nature of the nitro group, which makes the carbonyl carbon more susceptible to nucleophilic attack. The studies reviewed do not provide specific data on the physical properties such as melting point, boiling point, or solubility of 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde, but by analogy with similar compounds, one can infer that it would have distinct spectroscopic characteristics and reactivity profiles that could be exploited in synthetic applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Photoinitiated Isomerizations
The compound 3-(4-Nitrophenyl)bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde and its derivatives have been synthesized and utilized in photoinitiated isomerizations. This synthesis process also involves the reduction of the nitro group to obtain corresponding 3-(4-aminophenyl)-substituted compounds. The resulting norbornadiene derivatives can undergo valence isomerization upon irradiation, forming quadricyclanes, with the reverse transformations being promoted by molybdenum(VI) oxide. This study presents a pathway for reversible photochemical EZ/isomerization at the N=N bond for certain derivatives, indicating potential applications in molecular switches or photonic devices (Dubonosov et al., 2001).
Thermodynamic Properties
The thermodynamic properties of isomers related to 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde, specifically 5(nitrophenyl) furan-2-carbaldehyde isomers, have been investigated to understand their behavior under various temperature conditions. The study determined properties like enthalpies, entropies, and Gibbs energies of sublimation and evaporation, contributing to the theoretical knowledge about the nature of these compounds and aiding in optimizing processes related to their synthesis, purification, and application (Dibrivnyi et al., 2015).
Catalyst Optimization
The compound has been involved in the study of catalysts for asymmetric reactions, notably the Henry reaction. The research optimized conditions for converting specific aldehydes to their corresponding products with high yield and enantioselectivity. This study provides insights into the catalytic efficiency and potential for producing enantiomerically pure compounds, which is vital in the pharmaceutical industry (Constable et al., 2009).
Gold-Catalyzed Cycloisomerizations
The compound is involved in the preparation of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols via gold(I)-catalyzed cycloisomerization. This process showcases the compound's reactivity and potential application in synthesizing complex heterocyclic structures, which are prevalent in many biologically active molecules (Kothandaraman et al., 2011).
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-9-11-4-1-2-7-13(11)10-5-3-6-12(8-10)14(16)17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNRGLBMCOYHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Nitro[1,1'-biphenyl]-2-carbaldehyde | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)
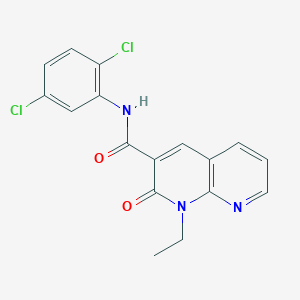
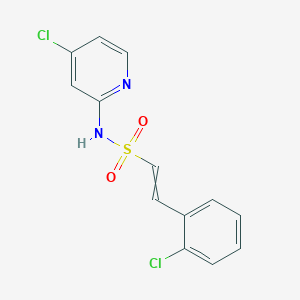
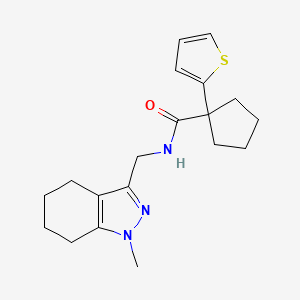
![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)
![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)
![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide](/img/structure/B2508674.png)
![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)
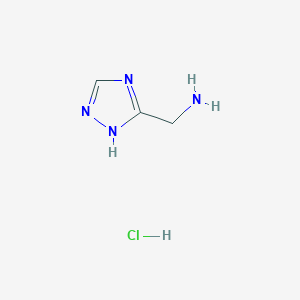
![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2508681.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)
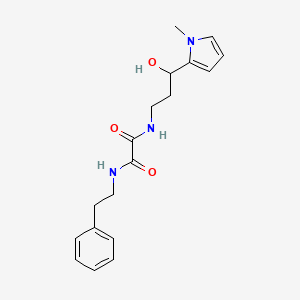
![7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2508685.png)